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Compound of Interest

Compound Name: 1-Azido-4-chlorobenzene

CAS No.: 3296-05-7

Cat. No.: B1265687 Get Quote

Executive Summary & Core Identity
4-Chlorophenyl azide (1-Azido-4-chlorobenzene, CAS: 3296-05-7) represents a critical class

of aryl azides utilized primarily as photoaffinity probes and "click" chemistry synthons.[1][2]

Unlike alkyl azides, which are often dangerously unstable, the aromatic ring of 4-chlorophenyl

azide provides a degree of electronic stabilization, allowing for controlled handling in laboratory

environments.

Its utility is bifurcated into two distinct chemical behaviors:[1][2]

Thermal Stability/Click Reactivity: At ambient temperatures in the dark, it serves as a stable

1,3-dipole for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Photochemical Lability: Upon UV irradiation (typically ~254–300 nm), it expels nitrogen (

) to generate a highly reactive nitrene species, capable of inserting into C-H and N-H bonds
—a property exploited for mapping biological binding sites.[2]
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Property Value Context/Notes

Molecular Formula

Molecular Weight 153.57 g/mol

CAS Number 3296-05-7

Appearance
Pale yellow liquid or low-

melting solid
Melting Point: ~20°C [1, 2]

Density 1.263 g/cm³ At 25°C

Boiling Point Decomposes
Theoretical est. >250°C; Do

not distill.

Solubility
Organic solvents (DCM, Et2O,

MTBE)
Insoluble in water.[3][4]

Physical & Spectroscopic Characterization
Precise spectroscopic identification is required to validate the integrity of the azide moiety,

which is sensitive to reduction and photodegradation.

Infrared Spectroscopy (FT-IR)
The most diagnostic feature of 4-chlorophenyl azide is the azide stretching vibration.

Diagnostic Peak: Strong asymmetric stretch (

) at 2100–2110 cm⁻¹ [3].

Interpretation: Disappearance of this peak indicates successful "click" cycloaddition or

photolytic decomposition.

UV-Vis Absorption Profile
Understanding the absorption spectrum is critical for designing photoactivation experiments.

: ~260–275 nm (solvent dependent).
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Experimental Implication: For photoaffinity labeling, irradiation sources must overlap with this

band. Standard low-pressure Hg lamps (254 nm) or filtered UV sources (300 nm) are

effective.

Nuclear Magnetic Resonance (NMR)[4][6][7]
H NMR (CDCl

): Aromatic doublets typical of a para-substituted benzene system.

~7.30 ppm (d, 2H, meta to azide)

~6.95 ppm (d, 2H, ortho to azide)

C NMR (CDCl

): Four distinct aromatic signals.

138.7 (C-N

), 130.2, 129.9 (C-Cl), 120.3 ppm [1].

Chemical Stability & Safety Architecture
Energetic Hazard Assessment
While 4-chlorophenyl azide is safer than lower molecular weight alkyl azides, it remains an

energetic material.

C/N Ratio Rule: The ratio is

. Generally, organic azides are considered safe to handle if

. This compound is borderline.

Protocol:

Never distill pure 4-chlorophenyl azide.

Store as a solution (e.g., 0.5 M in tert-butyl methyl ether or DCM) at -20°C.

Protect from light to prevent premature nitrene formation.
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Decomposition Profile
Thermal: Stable up to ~100°C in solution; rapid decomposition occurs at higher

temperatures.

Photochemical: High quantum yield of decomposition upon UV exposure.

Reactivity Profile: The "Click" & The "Snap"
The duality of 4-chlorophenyl azide's reactivity is its defining feature.

Mechanism 1: Photolysis (The "Snap")
Upon UV excitation, the azide eliminates molecular nitrogen to form a singlet nitrene.[2] This

electrophilic species can undergo intersystem crossing (ISC) to a triplet nitrene or rearrange

into a reactive ketenimine (dehydroazepine), which is often the actual species responsible for

bioconjugation in nucleophilic environments.
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Figure 1: Photochemical activation pathway of aryl azides. The singlet nitrene pathway often

dominates, leading to ring expansion and subsequent nucleophilic trapping.

Mechanism 2: CuAAC (The "Click")
In the presence of Cu(I), 4-chlorophenyl azide reacts with terminal alkynes to form 1,4-

disubstituted 1,2,3-triazoles. The chlorine substituent remains intact, providing a handle for

further Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if necessary.

Experimental Protocols
Protocol A: Synthesis via Diazotization
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Rationale: Direct synthesis from 4-chloroaniline ensures high purity and avoids storage of large

azide quantities.

Reagents: 4-Chloroaniline (10 mmol), NaNO

(12 mmol), NaN

(15 mmol), HCl (6 M).

Diazotization: Dissolve aniline in HCl at 0°C. Add NaNO

dropwise. Maintain T < 5°C to prevent diazonium decomposition.

Azidation: Add NaN

solution dropwise to the diazonium salt. Evolution of N

gas will occur (Caution: perform in fume hood).

Workup: Extract with Et

O, wash with saturated NaHCO

and brine. Dry over MgSO

.

Purification: Silica gel chromatography (Hexanes/EtOAc). Do not concentrate to dryness with

heat.

Protocol B: Photoaffinity Labeling Workflow
Rationale: This workflow captures transient protein interactions by covalently crosslinking the

probe to the target upon UV activation.
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Figure 2: Standard Photoaffinity Labeling (PAL) workflow utilizing 4-chlorophenyl azide as the

photoreactive warhead.

Step-by-Step:

Equilibration: Incubate the biological sample (cell lysate or purified protein) with the 4-

chlorophenyl azide-functionalized probe (1–10 µM) for 30–60 min at 4°C.

Irradiation: Expose sample to UV light (Mercury arc lamp or UV-LED array, ~300 nm) for 5–

10 minutes on ice. Note: 254 nm is more efficient but may damage proteins; 300 nm is

gentler.

Click Conjugation: Add reporter tag (e.g., Biotin-Alkyne), CuSO
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(1 mM), TCEP (1 mM), and TBTA ligand (100 µM). Incubate 1 hour at RT.

Analysis: Analyze via SDS-PAGE (fluorescence) or Streptavidin enrichment followed by

Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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